4-(4-Methoxycyclohexyl)phenol
Description
4-(4-Methoxycyclohexyl)phenol (CAS 1279062-98-4) is a phenolic derivative featuring a cyclohexyl ring substituted with a methoxy (-OCH₃) group at the 4-position, attached to a phenol moiety. Its molecular formula is C₁₃H₁₈O₂ (calculated from structural components: cyclohexyl = C₆H₁₁, methoxy = OCH₃, phenol = C₆H₅OH).
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-methoxycyclohexyl)phenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-3,6-7,11,13-14H,4-5,8-9H2,1H3 |
InChI Key |
UHLJMXYOTIJOJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxycyclohexyl group. This reaction typically requires strong bases and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of 4-(4-Methoxycyclohexyl)phenol may involve the catalytic hydrogenation of lignin-based phenolic compounds. This process uses supported metal catalysts under specific reaction conditions, such as high temperature and pressure, to selectively produce cyclohexanol intermediates, which can then be further functionalized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxycyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of 4-(4-Methoxycyclohexyl)phenol
Scientific Research Applications
4-(4-Methoxycyclohexyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxycyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It exhibits antioxidant properties by scavenging free radicals and inhibiting enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate lipid metabolism and energy expenditure, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl Substituents
The following table compares 4-(4-Methoxycyclohexyl)phenol with key structural analogs:
Key Observations:
- Substituent Effects: Methoxy Group: Enhances polarity due to the electron-donating -OCH₃ group, improving solubility in polar solvents (e.g., ethanol, methanol) compared to alkyl-substituted analogs. Alkyl Chains (Pentyl/Heptyl): Increase hydrophobicity and lower melting points due to flexible chains. For example, 4-(trans-4-Pentylcyclohexyl)phenol has a density of 0.961 g/cm³ and refractive index of 1.514 , typical of liquid crystal materials. Unsubstituted Cyclohexyl (4-Cyclohexylphenol): Simpler structure with a molecular weight of 176.26 g/mol; used as an intermediate in resins and polymers .
Phenolic Derivatives with Heterocyclic Substituents
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Phenol linked to a diphenylimidazole group.
- Properties: High melting point (278°C) due to rigid π-conjugation . Nonlinear optical (NLO) properties: Third-order polarizability (γ) of 2.2627 × 10⁻⁶ esu and self-focusing behavior (negative nonlinear refractive index, n₂ = -2.89 × 10⁻⁶ cm²/W) . Applications: Optoelectronic devices, sensors, and optical data storage .
4-(4-Propan-2-ylpiperazin-1-yl)phenol
- Structure: Phenol with a piperazine substituent.
- Properties: Melting point: 132–135°C; soluble in water and ethanol. Applications: Pharmaceutical intermediate (e.g., antipsychotics) and antioxidant agent .
Key Differences:
- Electronic Properties: The imidazole derivative’s extended π-system enables NLO activity, whereas 4-(4-Methoxycyclohexyl)phenol’s methoxy group may support charge transfer but lacks the imidazole’s conjugation.
- Thermal Stability : Rigid heterocycles (e.g., imidazole) increase melting points compared to aliphatic cyclohexyl derivatives.
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